Libramycin A Libramycin A Libramycin A is a fat-soluble, weakly acidic substance isolated from Streptomyces.
Brand Name: Vulcanchem
CAS No.: 51746-00-0
VCID: VC0533093
InChI: InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1
SMILES: C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29

Libramycin A

CAS No.: 51746-00-0

Cat. No.: VC0533093

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Libramycin A - 51746-00-0

Specification

CAS No. 51746-00-0
Molecular Formula C11H20N2O3
Molecular Weight 228.29
IUPAC Name 2-methyl-6-((4S,5R)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Standard InChI InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1
Standard InChI Key DSLSWBIYQALLJM-ASODMVGOSA-N
SMILES C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Libramycin A is identified in chemical databases with the PubChem CID 76871852. The compound is formally named as 2-methyl-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid according to IUPAC nomenclature . Its molecular formula is C11H20N2O3, indicating a composition of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . This organic compound features an imidazolidin ring structure with specific stereochemistry at two carbon centers and a carboxylic acid functional group, making it a structurally interesting molecule.

Identification Markers

Libramycin A can be identified through several standard chemical identifiers that facilitate its recognition in chemical databases and literature:

Identifier TypeValue
CAS Registry Number51746-00-0
PubChem CID76871852
Nikkaji NumberJ175.450E
InChIKeyDSLSWBIYQALLJM-ASODMVGOSA-N

Physicochemical Properties

Libramycin A exhibits a diverse range of physicochemical properties that define its behavior in various environments. These properties are crucial for understanding its potential interactions with biological systems and for applications in research settings.

Physical Properties

The fundamental physical properties of Libramycin A provide important insights into its potential behavior in different environments:

PropertyValueSignificance
Molecular Weight228.29 g/molModerate molecular weight suggests potential for membrane permeability
Exact Mass228.14739250 DaPrecise mass used for analytical identification
Hydrogen Bond Donors3Contributes to solubility and potential for biological interactions
Hydrogen Bond Acceptors3Influences intermolecular interactions and solubility
Rotatable Bond Count6Indicates molecular flexibility
Topological Polar Surface Area78.4 ŲModerate PSA suggests potential for membrane permeability

These properties collectively influence how Libramycin A might interact with biological systems, solubility characteristics, and potential pharmacological applications .

Lipophilicity and Solubility Indicators

The XLogP3-AA value of 1.3 for Libramycin A suggests moderate lipophilicity . This balanced lipophilic character indicates potential for both aqueous solubility and membrane permeability, which would be important considerations for any biological applications. The presence of both a carboxylic acid group and an imidazolidinone ring provides both hydrophilic and lipophilic regions within the molecule, potentially enabling interactions with diverse biological targets.

Chemical Reactivity and Functional Groups

Libramycin A contains several functional groups that define its chemical reactivity profile. The primary functional groups include:

  • Carboxylic acid group (-COOH): Capable of acid-base reactions and formation of esters, amides, and salts

  • Imidazolidinone ring: Contains a cyclic urea structure with potential for hydrogen bonding

  • Secondary amine group: Potential site for hydrogen bonding and nucleophilic reactions

  • Methyl branches: Provide hydrophobic character and potential steric effects

These functional groups collectively determine the chemical behavior of Libramycin A, including its potential for interactions with biological macromolecules such as proteins and nucleic acids.

Analytical Considerations

For researchers working with Libramycin A, several analytical considerations are important for identification and characterization:

Spectroscopic Identification

Mass spectrometry would be a primary tool for identifying Libramycin A, with an expected monoisotopic mass of 228.14739250 Da . Nuclear magnetic resonance (NMR) spectroscopy would be valuable for structural confirmation, particularly for verifying the stereochemical configuration at the defined stereocenters.

Chromatographic Analysis

Given its moderate lipophilicity (XLogP3-AA value of 1.3), Libramycin A would likely be amenable to analysis by reversed-phase high-performance liquid chromatography (HPLC) or similar chromatographic techniques . The presence of the carboxylic acid functional group also suggests potential for ion-exchange chromatography under appropriate conditions.

Database Presence and Information Sources

Libramycin A has been cataloged in several chemical databases, providing researchers with access to its structural and physicochemical information. The compound appears in:

  • PubChem (CID 76871852), with creation date in 2014 and modification in 2025

  • Chemical Abstracts Service registry (CAS 51746-00-0)

  • Japan Chemical Substance Dictionary (Nikkaji Number J175.450E)

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